methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496697
InChI: InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21-
SMILES:
Molecular Formula: C38H68O4Si2
Molecular Weight: 645.1 g/mol

methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate

CAS No.:

Cat. No.: VC16496697

Molecular Formula: C38H68O4Si2

Molecular Weight: 645.1 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate -

Specification

Molecular Formula C38H68O4Si2
Molecular Weight 645.1 g/mol
IUPAC Name methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
Standard InChI InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21-
Standard InChI Key OWGWSEUEDPLMHW-XYVLQAFVSA-N
Isomeric SMILES CC(CCCC(=O)OC)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Canonical SMILES CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Introduction

Nomenclature and Structural Elucidation

Systematic Nomenclature

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate, provides a detailed blueprint of its architecture. Key components include:

  • Methyl hexanoate: A six-carbon ester chain terminating in a methoxy group.

  • Bicyclic indenyl core: A fused cyclohexane-indene system with defined stereochemistry (1R,3aS,4E,7aR).

  • TBDMS-protected diol: Two tert-butyl(dimethyl)silyl ether groups at positions 3 and 5 of a methylidenecyclohexylidene moiety, conferring steric protection and stability .

Stereochemical Configuration

The molecule contains six defined stereocenters, as indicated by the R/S and E/Z descriptors:

  • C5 (R-configuration) on the hexanoate chain.

  • C1 (R), C3a (S), and C7a (R) on the indenyl system.

  • C3 (S) and C5 (R) on the cyclohexylidene subunit.
    The 4E and 2Z designations specify the geometry of conjugated double bonds within the polycyclic framework .

Table 1: Key Structural Identifiers

ParameterValue
Molecular FormulaC₃₈H₆₈O₄Si₂
Molecular Weight645.1 g/mol
Canonical SMILESCC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)OSi(C)(C)C(C)(C)C)OSi(C)(C)C(C)(C)C)C
Isomeric SMILESCC@H[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CC@HOSi(C)C(C)(C)C)C
InChI KeyOWGWSEUEDPLMHW-ARKUATOOSA-N

The isomeric SMILES string explicitly defines the spatial arrangement of substituents, confirming the compound’s stereochemical complexity .

Synthesis and Functional Features

Synthetic Strategy

The compound’s synthesis likely involves multi-step protocols to assemble its polycyclic backbone and install protective groups:

  • Core Assembly: Cyclization reactions to form the indenyl and cyclohexylidene systems.

  • Silylation: Introduction of TBDMS groups at hydroxyl positions to prevent undesired reactivity during subsequent steps.

  • Esterification: Coupling of the hexanoic acid derivative with methanol to form the terminal methyl ester .

Role of TBDMS Groups

The tert-butyl(dimethyl)silyl groups serve dual purposes:

  • Steric Protection: Shielding hydroxyl groups from nucleophilic attack or oxidation.

  • Thermal Stability: Enhancing the molecule’s resilience under high-temperature conditions common in organic synthesis .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds13
Topological Polar Surface Area44.8 Ų
LogP (Octanol-Water)Estimated >6 (highly lipophilic)

The absence of hydrogen bond donors and low polar surface area suggest poor aqueous solubility, typical of heavily functionalized, lipophilic molecules. The 13 rotatable bonds indicate significant conformational flexibility, which may influence binding interactions in biological systems .

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